A Comprehensive Technical Guide to the Synthesis and Characterization of Bis(1,5-cyclooctadiene)nickel(0)
A Comprehensive Technical Guide to the Synthesis and Characterization of Bis(1,5-cyclooctadiene)nickel(0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(1,5-cyclooctadiene)nickel(0), commonly abbreviated as Ni(COD)₂, is a pivotal organonickel compound and a versatile precursor for a myriad of nickel(0) catalysts. Its utility in organic synthesis, particularly in cross-coupling reactions, cycloadditions, and olefin polymerization, has made it an indispensable tool for chemists in academic and industrial research, including drug development. This guide provides an in-depth overview of the synthesis, properties, and characterization of Ni(COD)₂. It includes detailed experimental protocols for its preparation, a summary of its key physical and spectroscopic data, and visual representations of the synthetic pathway and characterization workflow to facilitate a comprehensive understanding of this important reagent.
Introduction
Bis(1,5-cyclooctadiene)nickel(0) is a yellow, air- and moisture-sensitive solid with the chemical formula Ni(C₈H₁₂)₂.[1][2] The central nickel atom is in the zero oxidation state and is coordinated to the four double bonds of two 1,5-cyclooctadiene (B75094) (COD) ligands in a tetrahedral geometry.[1][3] The lability of the COD ligands allows for their easy displacement by other ligands, such as phosphines, phosphites, and bipyridines, making Ni(COD)₂ a common and convenient source of Ni(0) for the in-situ generation of active catalysts.[1][4][5] This reactivity profile has led to its widespread use in a vast number of chemical transformations.[4][6][7] This document serves as a technical resource, providing detailed methodologies and characterization data for researchers working with this fundamental organometallic complex.
Physical and Chemical Properties
Ni(COD)₂ is a yellow to orange crystalline solid that is highly sensitive to oxygen and moisture, necessitating handling and storage under an inert atmosphere, typically in a glovebox.[1][2][4][8] It is soluble in many common organic solvents such as toluene (B28343), benzene, and tetrahydrofuran (B95107) (THF), but insoluble in water.[1][4] The compound decomposes at temperatures above 60 °C.[4][6][9]
Table 1: Physical Properties of Bis(1,5-cyclooctadiene)nickel(0)
| Property | Value |
| Chemical Formula | C₁₆H₂₄Ni |
| Molecular Weight | 275.06 g/mol [1][9][10] |
| Appearance | Yellow to orange crystalline powder[2][10][11][12] |
| Melting Point | 60 °C (decomposes)[1][4][6][9] |
| Solubility | Soluble in benzene, toluene, THF, diethyl ether, DMF[1][4] |
| Stability | Highly air and moisture sensitive[2][4][10] |
Synthesis of Bis(1,5-cyclooctadiene)nickel(0)
The most common and established method for the synthesis of Ni(COD)₂ involves the reduction of a nickel(II) salt in the presence of 1,5-cyclooctadiene. The most frequently used precursor is nickel(II) acetylacetonate (B107027), Ni(acac)₂.
Synthesis via Reduction of Nickel(II) Acetylacetonate
This procedure involves the reduction of anhydrous Ni(acac)₂ with an organoaluminum reagent, such as triethylaluminum (B1256330) (AlEt₃) or diisobutylaluminum hydride (DIBAL-H), in the presence of an excess of 1,5-cyclooctadiene.[1][7][13]
Reaction Scheme:
Ni(acac)₂ + 2 COD + 2 AlEt₃ → Ni(COD)₂ + 2 acacAlEt₂ + C₂H₄ + C₂H₆[1]
Caption: Synthetic pathway for Ni(COD)₂.
Detailed Experimental Protocol
Materials:
-
Anhydrous Nickel(II) acetylacetonate (Ni(acac)₂)
-
1,5-Cyclooctadiene (COD), freshly distilled
-
Triethylaluminum (AlEt₃) or Diisobutylaluminum hydride (DIBAL-H) solution
-
Anhydrous toluene
-
Anhydrous diethyl ether or pentane (B18724)
-
Standard Schlenk line and glovebox equipment
Procedure:
All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk techniques or in a glovebox.
-
In a flame-dried Schlenk flask equipped with a magnetic stir bar, suspend anhydrous Ni(acac)₂ (1.0 equiv) in anhydrous toluene.
-
Add freshly distilled 1,5-cyclooctadiene (4.0 equiv) to the suspension.
-
Cool the mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of triethylaluminum (2.0 equiv) or DIBAL-H (2.5 equiv) in toluene or THF dropwise to the cold suspension over a period of 30-60 minutes.[13][14] The color of the reaction mixture will change from green to a dark reddish-brown.
-
After the addition is complete, allow the reaction mixture to slowly warm to 0 °C and then to room temperature, and stir for an additional 1-2 hours.
-
Cool the mixture to 0 °C and add cold, anhydrous diethyl ether or pentane to precipitate the product.
-
A yellow solid, Ni(COD)₂, will precipitate. Isolate the solid by filtration under an inert atmosphere.
-
Wash the yellow precipitate with cold diethyl ether or pentane to remove any soluble impurities.
-
Dry the product under vacuum to yield Ni(COD)₂ as a bright yellow powder. For higher purity, the crude product can be recrystallized from toluene at -78 °C.[13]
Characterization of Bis(1,5-cyclooctadiene)nickel(0)
The identity and purity of the synthesized Ni(COD)₂ can be confirmed through various spectroscopic and analytical techniques.
Table 2: Spectroscopic Data for Bis(1,5-cyclooctadiene)nickel(0)
| Technique | Solvent | Chemical Shift (δ) / Wavenumber (cm⁻¹) |
| ¹H NMR | C₆D₆ | 4.31 (br s, 8H, =CH), 2.08 (br s, 16H, -CH₂-)[15] |
| ¹³C NMR | C₆D₆ | ~96 (=CH), ~33 (-CH₂) |
| IR (Nujol) | ~1485, 1305, 1200, 1010, 810 |
Note: NMR chemical shifts can vary slightly depending on the solvent and instrument.
Characterization Workflow
Caption: Workflow for Ni(COD)₂ characterization.
Safety and Handling
Bis(1,5-cyclooctadiene)nickel(0) is a hazardous chemical and must be handled with appropriate safety precautions.
-
Air and Moisture Sensitivity: It is extremely reactive with air and moisture and should be handled exclusively under an inert atmosphere.[2][4]
-
Toxicity: Nickel compounds are considered carcinogenic and can cause allergic reactions.[16]
-
Flammability: Ni(COD)₂ is a flammable solid.[6]
-
Storage: The compound should be stored at low temperatures (-20 °C is recommended) under an inert atmosphere to prevent decomposition.[6][9]
Conclusion
This technical guide has provided a detailed overview of the synthesis and characterization of bis(1,5-cyclooctadiene)nickel(0). The provided experimental protocol, coupled with the tabulated physical and spectroscopic data, offers a valuable resource for researchers. The use of Ni(COD)₂ as a precursor to catalytically active Ni(0) species is a cornerstone of modern organic synthesis, and a thorough understanding of its preparation and properties is crucial for its effective application in the development of novel chemical entities and pharmaceuticals.
References
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